molecular formula C37H45FN4O8S B11931144 VHL Ligand-Linker Conjugates 15

VHL Ligand-Linker Conjugates 15

Cat. No.: B11931144
M. Wt: 724.8 g/mol
InChI Key: WBMXUVVXKXJJQS-PNBNRWGDSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Applications in Biomedical Research

VHL Ligand-Linker Conjugates 15 have several notable applications in biomedical research:

  • Targeted Protein Degradation : By designing PROTACs that utilize this compound, researchers can selectively degrade proteins implicated in diseases. For instance, studies have shown that these conjugates can effectively target hypoxia-inducible factors, which play a crucial role in cancer progression and response to oxygen levels .
  • Therapeutic Development : The ability to degrade specific proteins opens avenues for developing targeted therapies. For example, researchers have utilized VHL-based PROTACs to degrade oncogenic proteins that contribute to tumor growth and survival .
  • Chemical Biology Research : These conjugates serve as valuable tools for probing cellular pathways and understanding disease mechanisms. By selectively degrading proteins involved in signaling pathways, scientists can gain insights into their roles in health and disease .

Comparative Analysis of VHL Ligand-Linker Conjugates

The following table compares this compound with other similar compounds used in PROTAC technology:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker Conjugates 15Targets cIAP1 for apoptosis modulationSpecificity for cIAP1 involved in cell survival
MDM2 Ligand-Linker ConjugatesTargets MDM2 for p53 degradationFocus on cancer therapeutics through p53 pathway
VHL Ligand-Linker ConjugatesUtilizes VHL for hypoxia-inducible factor degradationInvolvement in oxygen-sensing mechanisms

This comparison highlights the versatility and unique targeting capabilities of this compound within the broader context of targeted protein degradation strategies .

Case Studies

Several case studies demonstrate the efficacy and potential of this compound:

  • VHL-CRBN Heterodimerizing PROTACs : Research has shown that bifunctional PROTACs can induce degradation of both CRBN and VHL E3 ligases. These compounds demonstrated preferential degradation of CRBN over VHL, showcasing their potential for dual-targeting strategies .
  • Optimized Linkers : Studies investigating different linker chemistries have revealed that linkers significantly impact PROTAC efficacy. For instance, PEG-based linkers were found to enhance cellular permeability and degradation efficiency compared to traditional linkers .
  • Therapeutic Applications : Clinical trials involving PROTACs based on VHL Ligand-Linker Conjugates have shown promising results in targeting proteins associated with various cancers, demonstrating their potential as effective therapeutic agents .

Biological Activity

VHL (von Hippel-Lindau) Ligand-Linker Conjugates 15 represent a significant advancement in the field of targeted protein degradation, particularly through their application in PROTAC (Proteolysis Targeting Chimeras) technology. These compounds are designed to exploit the ubiquitin-proteasome system (UPS) by recruiting target proteins for degradation via E3 ligases, specifically VHL. This article delves into the biological activity of these conjugates, supported by detailed research findings, data tables, and case studies.

Overview of VHL Ligand-Linker Conjugates

VHL is an E3 ubiquitin ligase that plays a crucial role in the regulation of protein stability and degradation. The VHL Ligand-Linker Conjugates 15 are bifunctional molecules that consist of a ligand for VHL and a linker that connects to a target protein ligand. This design allows for the selective ubiquitination and subsequent proteasomal degradation of target proteins, which is particularly useful in therapeutic contexts such as cancer treatment.

The mechanism by which VHL Ligand-Linker Conjugates operate involves several key steps:

  • Binding : The VHL ligand binds to the VHL E3 ligase.
  • Recruitment : The linker facilitates the recruitment of the target protein to the VHL complex.
  • Ubiquitination : The target protein is tagged with ubiquitin molecules.
  • Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This mechanism enables the selective targeting of proteins that are often considered "undruggable," thus expanding therapeutic possibilities.

Research Findings

Recent studies have highlighted the effectiveness and versatility of this compound in various biological contexts:

  • Binding Affinity : Compounds like VH032 demonstrate high binding affinity for VHL with a dissociation constant (Kd) of approximately 185 nM, indicating strong interactions necessary for effective PROTAC development .
  • Degradation Efficiency : In cellular assays, certain PROTACs derived from these conjugates have shown potent degradation capabilities, with some achieving degradation concentrations (DC50) below 10 nM .

Data Tables

The following table summarizes key characteristics and findings related to various VHL Ligand-Linker Conjugates:

Compound NameBinding Affinity (Kd)DC50 (nM)Target ProteinApplication
VH032185 nM<10HIF-1αCancer
CM11N/A200VHLDegradation
CC15aN/AN/ACRBNDegradation

Case Studies

  • Targeting Hypoxia-Inducible Factors (HIFs) :
    • A study demonstrated that VHL Ligand-Linker Conjugates effectively targeted HIF-1α for degradation, which is crucial in cancer metabolism under hypoxic conditions . This approach has potential implications for treating tumors that adapt to low oxygen environments.
  • Dual E3 Ligase Targeting :
    • Research involving hetero-bifunctional PROTACs showed that compounds could simultaneously engage VHL and CRBN E3 ligases, leading to preferential degradation of one ligase over another. This strategy highlights the flexibility and potential for combinatorial approaches in targeted therapy .

Properties

Molecular Formula

C37H45FN4O8S

Molecular Weight

724.8 g/mol

IUPAC Name

(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1

InChI Key

WBMXUVVXKXJJQS-PNBNRWGDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Origin of Product

United States

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